5-(4-chlorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde
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Overview
Description
5-(4-chlorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are a group of heterocyclic compounds characterized by a five-membered ring structure containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde typically involves the reaction of 4-chlorophenol with appropriate pyrazole precursors under controlled conditions. One common method includes the use of aluminum chloride as a catalyst in the presence of methylene dichloride as a solvent. The reaction proceeds through the formation of an intermediate, which is then further reacted to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
5-(4-chlorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom in the 4-chlorophenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: 5-(4-chlorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carboxylic acid.
Reduction: 5-(4-chlorophenoxy)-1,3-dimethyl-1H-pyrazole-4-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(4-chlorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological assays.
Industry: The compound can be used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 5-(4-chlorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Similar Compounds
5-(4-chlorophenoxy)-methyl-1,3,4-oxadiazole-2-thiol: This compound has a similar structure but features an oxadiazole ring instead of a pyrazole ring.
2,4-dichlorophenoxyacetic acid: Although structurally different, this compound shares the chlorophenoxy group and is used as a herbicide.
Uniqueness
5-(4-chlorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Its pyrazole ring structure and the presence of both a chlorophenoxy group and a carbaldehyde group make it a versatile compound with diverse applications in various fields.
Properties
IUPAC Name |
5-(4-chlorophenoxy)-1,3-dimethylpyrazole-4-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2/c1-8-11(7-16)12(15(2)14-8)17-10-5-3-9(13)4-6-10/h3-7H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYPAPVDFYYEDPJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C=O)OC2=CC=C(C=C2)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70377599 |
Source
|
Record name | 5-(4-chlorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70377599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109925-13-5 |
Source
|
Record name | 5-(4-chlorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70377599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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